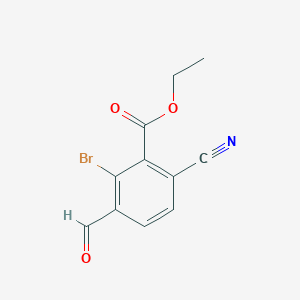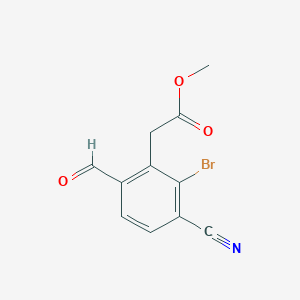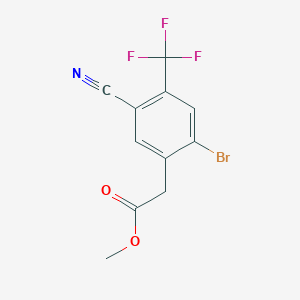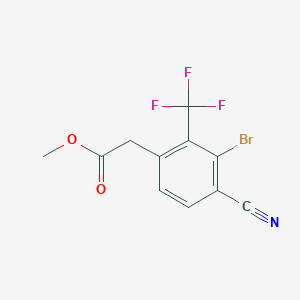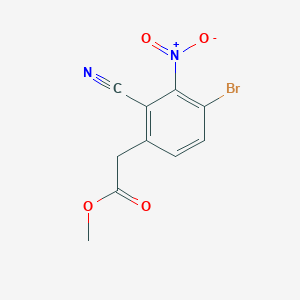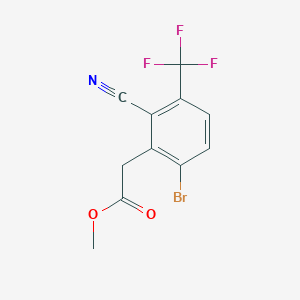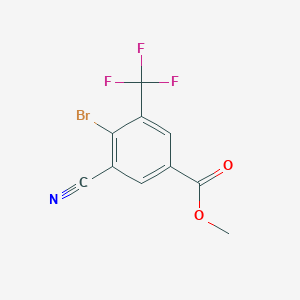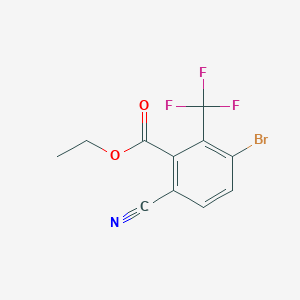![molecular formula C13H8FN3O2 B1414460 3-[4-(2-氟苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮 CAS No. 1219454-11-1](/img/structure/B1414460.png)
3-[4-(2-氟苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮
描述
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is an organic compound that is commonly used as a reagent in various chemical reactions. It is a fluorinated heterocyclic compound that contains a pyridine ring, a 1,2,4-oxadiazol ring, and a fluorophenyl group. This compound has been studied extensively for its use in synthetic organic chemistry, and its applications in scientific research.
科学研究应用
抗菌活性
- 一些1,2,4-噁二唑衍生物,如3-[4-(2-氟苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮,已被合成并评估其抗菌活性。这些化合物在抑制各种微生物的生长方面表现出有希望的结果(Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)。
抗癌潜力
- 研究已探索合成具有潜在抗癌活性的新型1,3,4-噁二唑化合物的胺衍生物。这些化合物已对各种人类癌细胞系进行了测试,表明它们作为抗癌药物的潜力(Vinayak, Sudha, & Lalita, 2017)。
有机发光二极管(OLEDs)
- 噁二唑衍生物已被用于开发磷光有机发光二极管(OLEDs)。这些材料表现出高电子迁移率和效率,使它们适用于电子应用(Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015)。
除草活性
- 已对某些1,3,4-噁二唑化合物的除草活性进行了研究,证明其对各种杂草具有有效性。这表明它们在农业应用中的潜在用途(Tajik & Dadras, 2011)。
电子和光物理特性
- 已对某些噁二唑衍生物的电子跃迁和光物理特性进行了研究。这些材料表现出有趣的特性,如发射蓝移和高光稳定性,可在光电子器件中加以利用(Lin, Shaoyan, Cangming, & Qi, 2015)。
作用机制
Target of Action
It is known that 1,2,4-oxadiazole compounds, which this compound is a derivative of, have been found to be useful for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mrna decay .
Mode of Action
It is suggested that 1,2,4-oxadiazole compounds interact with their targets to modulate premature translation termination or nonsense-mediated mrna decay .
Biochemical Pathways
It is known that 1,2,4-oxadiazole compounds can influence the process of premature translation termination or nonsense-mediated mrna decay .
Pharmacokinetics
The crystalline forms of this compound have been studied, which could potentially impact its bioavailability .
Result of Action
It is known that 1,2,4-oxadiazole compounds can ameliorate diseases by modulating premature translation termination or nonsense-mediated mrna decay .
Action Environment
The crystalline forms of this compound have been studied, which could potentially impact its stability under different environmental conditions .
生化分析
Biochemical Properties
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . Additionally, this compound exhibits binding affinity towards chemokine receptor type 4 (CXCR4), which is implicated in cancer metastasis and HIV infection . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.
Cellular Effects
The effects of 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Furthermore, it influences cellular metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation, thereby reducing ATP production and promoting cell death in cancer cells .
Molecular Mechanism
At the molecular level, 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects through several mechanisms. It binds to the active site of PTP1B, inhibiting its phosphatase activity and enhancing insulin signaling . This binding involves interactions with key amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, the compound promotes ribosomal readthrough of mRNA containing premature stop codons, thereby restoring the production of full-length functional proteins . This mechanism is particularly relevant in the context of genetic disorders caused by nonsense mutations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function . The compound’s efficacy may decrease over extended periods due to potential adaptive responses by cells, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which the risk of toxicity increases . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The compound also affects the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also translocate to the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may regulate its subcellular localization and activity .
属性
IUPAC Name |
3-[4-(2-fluorophenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)8-5-6-15-11(7-8)12-16-13(18)19-17-12/h1-7H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOROPKUFLFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



